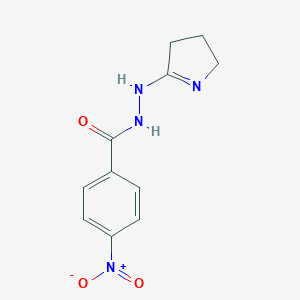
4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide, also known as AH6809, is a selective antagonist of the G protein-coupled estrogen receptor (GPER). It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide exerts its effects by selectively blocking the GPER, which is a transmembrane receptor that mediates the non-genomic actions of estrogen. GPER is expressed in various tissues and has been implicated in the regulation of cell proliferation, apoptosis, and angiogenesis. By blocking GPER, 4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide inhibits the downstream signaling pathways that are activated by estrogen and thereby exerts its therapeutic effects.
Biochemical and Physiological Effects:
4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects. It inhibits the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. It also prevents bone loss and improves bone density by inhibiting osteoclast activity and promoting osteoblast differentiation. In addition, 4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide has been shown to reduce myocardial infarct size and improve cardiac function by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, 4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide also has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experiments. In addition, its selectivity for GPER may limit its use in studies that involve other estrogen receptors.
Future Directions
For the study of 4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide include its potential applications in breast cancer, osteoporosis, and cardiovascular diseases.
Synthesis Methods
4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide can be synthesized using a multistep process starting from 3-methoxybenzenesulfonyl chloride and cycloheptylamine. The reaction involves the formation of an amide bond between the two compounds and subsequent chlorination of the resulting product to obtain 4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as breast cancer, osteoporosis, and cardiovascular diseases. It has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis in vitro. In addition, 4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide has been shown to prevent bone loss and improve bone density in animal models of osteoporosis. Furthermore, 4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide has been demonstrated to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of ischemia-reperfusion injury.
properties
Product Name |
4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C14H20ClNO3S |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H20ClNO3S/c1-19-14-10-12(8-9-13(14)15)20(17,18)16-11-6-4-2-3-5-7-11/h8-11,16H,2-7H2,1H3 |
InChI Key |
DOQAJZUGYWFJDO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid](/img/structure/B256586.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B256587.png)
![N-(2,4-dichlorophenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide](/img/structure/B256588.png)
![3-(4-ethylphenyl)-N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B256589.png)
![3-[3-(2-Ethyl-1-piperidinyl)-3-oxopropyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B256592.png)
![N-(1-adamantyl)-3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B256593.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylpropanamide](/img/structure/B256594.png)
![1-(3-nitrophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B256596.png)
![1-(4-methoxy-3-nitrophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B256598.png)

![2-({3-[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B256603.png)

![(5Z)-5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256607.png)
![N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256609.png)